2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of various benzonitrile derivatives has been explored in the literature. For instance, a compound with a similar structure to 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, namely 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, was synthesized and characterized using techniques such as elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . Another related compound, 2,6-bis(3-carboxyphenoxy)benzonitrile, was prepared through a condensation reaction of 2,6-difluorobenzonitrile with m-hydroxybenzoic acid sodium salt, followed by a reaction with sulfur oxychloride to yield 2,6-bis(3-formylphenoxy)benzonitrile . Similarly, 2,6-Bis(4-carboxyphenoxy) benzonitrile was synthesized through a condensation reaction followed by a reaction with sulfuryl dichloride .
Molecular Structure Analysis
The molecular geometry of the synthesized compounds has been studied using various computational methods. For example, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was analyzed using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set, and compared with X-ray determination . The molecular structures of other fluorinated compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives, were investigated by X-ray crystallography, revealing large bond angles around phosphorus atoms .
Chemical Reactions Analysis
The reactivity of these benzonitrile derivatives has been explored in various chemical reactions. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for novel synthetic pathways and applications . Additionally, the color change of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile upon the addition of amines was studied, with ion-pair formations being responsible for the coloration .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated through electrochemical measurements . Novel polyimides derived from a pyridine-containing aromatic dianhydride monomer showed good solubility, thermal stability, and mechanical properties, with low dielectric constants, indicating their potential for use in high-performance materials .
Scientific Research Applications
Antiarrhythmic Compounds
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile derivatives have been synthesized and evaluated for their antiarrhythmic activity. Notably, benzamides with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain were prepared and tested, revealing that tertiary and secondary benzamides derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide are active in this context. The antiarrhythmic activity was found to be influenced by factors such as the basicity of the amine nitrogen and the link between the heterocycle and amide nitrogen (Banitt, Bronn, Coyne, & Schmid, 1977; Banitt, Coyne, Schmid, & Mendel, 1975).
Advanced Polymer Materials
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile has been used as a precursor in the synthesis of novel soluble aromatic polyesters with pendant cyano groups. These polymers were synthesized through polycondensation and displayed good thermal stability and solubility in common solvents, showcasing their potential for various applications in material science (Yu, Cai, & Wang, 2009; Yi-xiang, 2006; Zhang, 2008).
Photocatalytic Reactions
The compound has been involved in photocatalytic reactions, such as the addition of 2,2,2-trifluoroethanol to benzonitrile under specific conditions, producing various stereoisomers with potential application in synthesizing complex organic molecules (Foster, Pincock, Pincock, & Thompson, 1998).
Synthetic Methodologies
It has been used in developing novel methodologies for synthesizing complex organic compounds, such as the controlled conversion of phenylacetic acids to benzonitriles or phenylacetonitriles, showcasing its utility in fine chemical synthesis (Kangani, Day, & Kelley, 2008).
Safety And Hazards
The safety data sheet suggests that this chemical may cause serious eye irritation and respiratory irritation . It is advised to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area. Wearing protective gloves, clothing, eye protection, and face protection is recommended .
properties
IUPAC Name |
2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)5-19-8-2-1-3-9(7(8)4-18)20-6-11(15,16)17/h1-3H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHZUTZJZUYWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371113 | |
Record name | 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | |
CAS RN |
93624-57-8 | |
Record name | 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93624-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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